

2-Chloro-6-(hydroxymethyl)benzotrile pharmaceutical intermediates

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Compound of Interest

Compound Name: 2-Chloro-6-(hydroxymethyl)benzotrile

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Technical Guide: 2-Chloro-6-(hydroxymethyl)benzotrile Executive Summary

2-Chloro-6-(hydroxymethyl)benzotrile (C₈H₆ClNO) is a high-value aromatic building block characterized by a 1,2,3-trisubstituted benzene core. Its strategic importance lies in the orthogonal reactivity of its functional groups: a nitrile (–CN) for heterocycle formation, a primary alcohol (–CH₂OH) for cyclization or coupling, and a chlorine atom (–Cl) serving as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

This intermediate is critical in the synthesis of PD-1/PD-L1 inhibitors (immunomodulators) and serves as a structural scaffold for benzoxaborole pharmacophores, a class of drugs known for their antifungal and anti-inflammatory properties (e.g., Tavaborole, Crisaborole).

Chemical Profile & Identity

Property	Specification
Chemical Name	2-Chloro-6-(hydroxymethyl)benzotrile
Synonyms	3-Chloro-2-cyanobenzyl alcohol; 2-Cyano-3-chlorobenzyl alcohol
Molecular Formula	C ₈ H ₆ ClNO
Molecular Weight	167.59 g/mol
Physical State	Pale orange to off-white solid
Solubility	Soluble in THF, DMSO, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups	Nitrile (C-1), Chlorine (C-2), Hydroxymethyl (C-6)
CAS Number	Referenced in patents as intermediate; related to CAS 1240256-42-5 series

Synthetic Pathways (The "How")

The synthesis of **2-Chloro-6-(hydroxymethyl)benzotrile** requires chemoselective reduction strategies to preserve the nitrile group while reducing a carboxylic acid or ester precursor.

Route A: Chemoselective Reduction (Preferred)

This route utilizes 3-chloro-2-cyanobenzoic acid as the starting material. The carboxylic acid is selectively reduced to the alcohol using a Borane-Tetrahydrofuran (BH₃·THF) complex.^{[1][2]} This method is favored in pharmaceutical manufacturing due to its high selectivity and yield.

- Precursor: 3-Chloro-2-cyanobenzoic acid (or Ethyl 3-chloro-2-cyanobenzoate).
- Reagent: Borane-THF complex (1.0 M in THF).
- Conditions: 0°C to Room Temperature, inert atmosphere (N₂).^[1]
- Mechanism: The borane coordinates with the carbonyl oxygen of the carboxylic acid, facilitating hydride transfer. The nitrile group remains intact under controlled temperatures

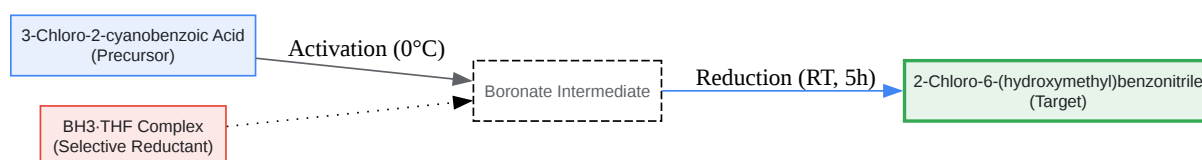
(0–25°C), avoiding over-reduction to the amine.

Route B: Functionalization of Toluene Derivatives (Alternative)

An alternative industrial route involves the radical halogenation of 2-chloro-6-methylbenzonitrile.

- Radical Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN to form 2-chloro-6-(bromomethyl)benzonitrile.
- Hydrolysis: Nucleophilic substitution of the bromide with water/hydroxide to yield the hydroxymethyl group.
- Note: This route is less preferred for high-purity applications due to potential over-bromination and hydrolysis byproducts.

Visualization: Synthesis Workflow



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Caption: Chemoselective reduction pathway preserving the nitrile moiety while converting the carboxylic acid to the primary alcohol.

Pharmaceutical Applications (The "Why") Immunomodulators (PD-1/PD-L1 Inhibitors)

This intermediate is explicitly cited in the synthesis of macrocyclic peptides and small molecules designed to inhibit the PD-1/PD-L1 signaling pathway. The **2-chloro-6-(hydroxymethyl)benzonitrile** motif serves as a "warhead" or linker:

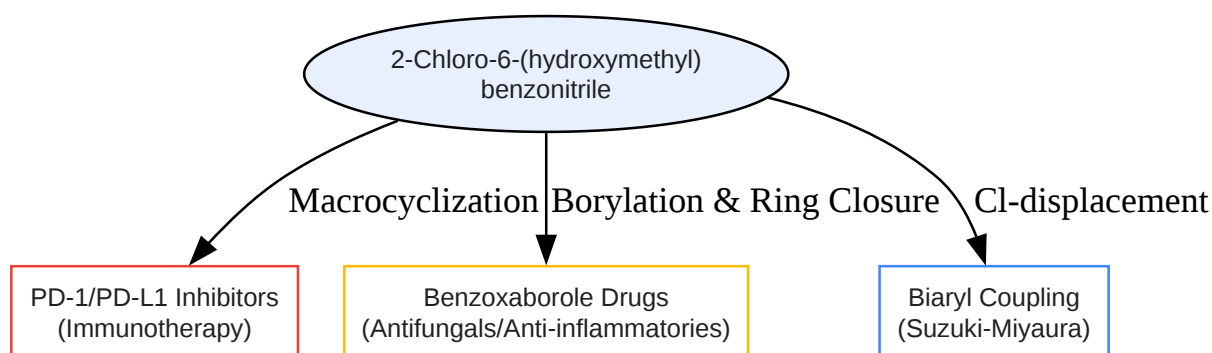
- **Cyclization:** The hydroxymethyl and nitrile groups facilitate macrocyclization, locking the molecule into a bioactive conformation that binds to the PD-L1 surface.
- **Coupling:** The chlorine atom allows for Suzuki coupling to biaryl systems (e.g., biphenyl fragments) common in immunomodulator design.

Benzoxaborole Scaffolds

The structural arrangement (1-CN, 2-Cl, 6-CH₂OH) is a retrosynthetic precursor to benzoxaboroles.

- **Mechanism:** Replacing the chlorine with a boron moiety (via Miyaura borylation) allows the boron to interact with the hydroxymethyl oxygen, forming the oxaborole ring.
- **Utility:** This scaffold is central to drugs like Tavaborole (antifungal) and Crisaborole (anti-inflammatory), where the benzoxaborole ring targets tRNA synthetase or phosphodiesterase enzymes.

Visualization: Downstream Utility



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Caption: Divergent utility of the intermediate in immunomodulation and boron-based drug discovery.

Experimental Protocol: Chemoselective Reduction

Objective: Synthesize **2-Chloro-6-(hydroxymethyl)benzonitrile** from 3-chloro-2-cyanobenzoic acid.

Reagents:

- 3-Chloro-2-cyanobenzoic acid (1.0 equiv)
- Borane-THF complex (1.0 M solution, 2.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- 1.5N Hydrochloric Acid (HCl)
- Ethyl Acetate (EtOAc)[2][3]

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂). Add 3-chloro-2-cyanobenzoic acid (e.g., 500 mg, 2.75 mmol) and anhydrous THF (15 mL).
- Activation: Cool the solution to 0°C using an ice bath. Ensure the system remains under positive N₂ pressure.
- Addition: Add BH₃·THF complex (5.5 mL, 5.5 mmol) dropwise over 20 minutes via a syringe pump to control exotherm.
- Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 5 hours.
 - Monitoring: Check progress via HPLC or TLC (Mobile Phase: 40% EtOAc/Hexanes). Look for the disappearance of the acid peak.
- Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of Methanol (to destroy excess borane) followed by water.
- Work-up: Evaporate THF under reduced pressure. Dilute the residue with EtOAc and wash with saturated NaHCO₃ and brine.
- Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Petroleum Ether).
- Yield: Expected yield is 60–70%. Product appears as a pale orange/off-white solid.

References

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